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Compound of Interest

Compound Name: BI-4924

Cat. No.: B8106016

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the activity of
phosphoglycerate dehydrogenase (PHGDH) using the potent and selective inhibitor, BI-4924.
PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical
metabolic route for cancer cell proliferation and survival.[1][2][3][4][5] BI-4924 is a highly
potent, NADH/NAD+-competitive inhibitor of PHGDH, making it an invaluable tool for studying
the enzyme's function and for drug discovery efforts. For cellular applications, the cell-
permeable prodrug BI-4916 is recommended, which is intracellularly converted to the active
inhibitor BI-4924.

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-4924 and its prodrug, BI-4916.

Table 1: In Vitro and Cellular Activity of BI-4924
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Parameter Value Notes

Against recombinant human
Enzymatic IC50 3nM PHGDH in an NADH/NAD+-

competitive assay.

Cellular Serine Biosynthesis Measured after 72 hours of
2,200 nM (2.2 uM) _
IC50 treatment in cellular assays.

Surface Plasmon Resonance

26 nM Binding affinity to PHGDH.
(SPR) Kd

Table 2: Physicochemical and Pharmacokinetic Properties of BI-4924

Parameter Value
Molecular Weight (Free Base) 499.4 Da
Solubility (pH 7) 59 pg/mL
Caco-2 Permeability (A-B) @ pH 7.4 0.21 x 10-%cm/s
Plasma Protein Binding (Mouse) 99.6%
Microsomal Stability (Human/Mouse/Rat) <24% QH
Hepatocyte Stability (Mouse) 32% QH

Signaling Pathway

PHGDH is the initial and rate-limiting enzyme in the serine biosynthesis pathway, which diverts
the glycolytic intermediate 3-phosphoglycerate (3-PG) towards the synthesis of serine and
other downstream metabolites essential for cell proliferation.
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Caption: Serine biosynthesis pathway and the inhibitory action of BI-4924 on PHGDH.

Experimental Protocols
In Vitro PHGDH Enzymatic Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of
PHGDH and determine the IC50 of inhibitors like BI-4924. The assay monitors the production
of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin by
diaphorase.

Materials:

e Recombinant human PHGDH enzyme

e BI-4924

o 3-Phosphoglycerate (3-PG), sodium salt

e [B-Nicotinamide adenine dinucleotide hydrate (NAD+)
e Hydrazine sulfate

e Resazurin sodium salt

o Diaphorase
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Tris-HCI

EDTA

DMSO

96-well black plates
Reaction Buffer:

e 30 mM Tris-HCI, pH 8.0

e 1 mMEDTA

Assay Procedure:

o Prepare Reagent Solutions:

o Prepare a stock solution of BI-4924 in DMSO. Serially dilute the stock solution to create a
range of concentrations for IC50 determination.

o Prepare stock solutions of 3-PG, NAD+, hydrazine sulfate, resazurin, and diaphorase in
the reaction buffer.

e Assay Mix Preparation:

o Prepare an assay mix containing:

30 mM Tris-HCI, pH 8.0

1 mM EDTA

20 uM NAD+

1 mM hydrazine sulfate

0.1 mM resazurin

0.0001 units of diaphorase per 100 pL reaction volume
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e Inhibitor and Enzyme Incubation:
o Add 1 pL of BI-4924 dilutions (or DMSO for control) to the wells of a 96-well plate.

o Add recombinant PHGDH to the assay mix and pre-incubate with the inhibitor for a
defined period (e.g., 30 minutes) at room temperature.

« Initiate the Reaction:
o Start the enzymatic reaction by adding the substrate, 0.1 mM 3-PG, to each well.
e Fluorescence Measurement:

o Immediately begin monitoring the increase in fluorescence at an excitation wavelength of
544 nm and an emission wavelength of 590 nm using a plate reader.

o Record measurements every 1-2 minutes for 30-60 minutes.

o Data Analysis:
o Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).
o Normalize the rates to the DMSO control.

o Plot the normalized rates against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for the in vitro PHGDH enzymatic activity assay.
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Cellular Serine Synthesis Assay using **C-Glucose
Tracing

This protocol outlines a method to measure the effect of BI-4916 (the prodrug of BI-4924) on
de novo serine synthesis in cultured cells by tracing the incorporation of 3C-labeled glucose
into serine.

Materials:
e PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
o Complete cell culture medium
e [U-13C]-glucose
o BI-4916
¢ Methanol, water, chloroform (for metabolite extraction)
e LC-MS/MS system
Procedure:
o Cell Culture and Treatment:
o Plate cells at an appropriate density and allow them to adhere overnight.

o Treat the cells with varying concentrations of BI-4916 (or DMSO as a vehicle control) for a
specified duration (e.g., 24-72 hours).

* |sotope Labeling:

o Replace the culture medium with a medium containing [U-13C]-glucose and the
corresponding concentrations of BI-4916.

o Incubate for a defined period (e.g., 8-24 hours) to allow for the incorporation of the labeled
glucose into downstream metabolites.
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» Metabolite Extraction:
o Aspirate the medium and wash the cells with ice-cold saline.

o Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g.,
80:20 methanol:water).

o Scrape the cells and collect the cell lysate.

o Perform a liquid-liquid extraction (e.g., by adding chloroform and water) to separate polar
metabolites.

e LC-MS/MS Analysis:
o Analyze the polar metabolite fraction using an LC-MS/MS system.

o Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3) to determine the fraction
of serine derived from the labeled glucose.

o Data Analysis:
o Calculate the fractional enrichment of 13C in serine for each condition.
o Normalize the fractional enrichment to the vehicle control.

o Plot the normalized values against the inhibitor concentration to determine the 1C50 for
serine synthesis inhibition.
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Caption: Workflow for the cellular serine synthesis assay using stable isotopes.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein
in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a
higher melting temperature.

Materials:

e Cells of interest
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o BI-4916

o PBS (Phosphate-Buffered Saline)

e Lysis buffer with protease inhibitors

o Equipment for heating cell lysates (e.g., PCR thermocycler)
o SDS-PAGE and Western blotting reagents

e Anti-PHGDH antibody

Procedure:

o Cell Treatment:

o Treat cultured cells with BI-4916 at the desired concentration (and a vehicle control) for a
sufficient time to allow for cellular uptake and conversion to BI-4924.

e Harvest and Lyse Cells:
o Harvest the cells, wash with PBS, and resuspend in lysis buffer.
o Lyse the cells (e.qg., by freeze-thaw cycles or sonication).
o Clarify the lysate by centrifugation to remove cell debris.
e Heat Treatment:
o Aliquot the cell lysate into PCR tubes.

o Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3
minutes) using a thermocycler.

o Cool the samples on ice.
o Separation of Soluble and Aggregated Proteins:

o Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
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o Collect the supernatant containing the soluble protein fraction.

e Protein Analysis:

o Analyze the amount of soluble PHGDH remaining in the supernatant at each temperature
by SDS-PAGE and Western blotting using a specific anti-PHGDH antibody.

o Data Analysis:
o Quantify the band intensities from the Western blot.

o Plot the percentage of soluble PHGDH against the temperature for both the treated and
control samples to generate melting curves.

o A shift in the melting curve to a higher temperature in the BI-4916-treated sample indicates
target engagement. An isothermal dose-response experiment can also be performed by
treating cells with a range of inhibitor concentrations and heating at a single, optimized
temperature to determine the concentration required for 50% target engagement (EC50).
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. APHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b8106016?utm_src=pdf-body-img
https://www.benchchem.com/product/b8106016?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871733/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

2. APHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. |
Broad Institute [broadinstitute.org]

3. Pardon Our Interruption [opnme.com]

4. Pardon Our Interruption [opnme.com]

5. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH)
Inhibitor BI-4924 Disrupts Serine Biosynthesis - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Measuring PHGDH Activity with BI-4924: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8106016#measuring-phgdh-activity-with-bi-4924]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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